molecular formula C11H21NO6 B12284453 N-Boc-1,5-imino-D-glucitol

N-Boc-1,5-imino-D-glucitol

Cat. No.: B12284453
M. Wt: 263.29 g/mol
InChI Key: QYBFXYKSDYOKTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1,5-imino-D-glucitol can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1,5-imino-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted ethers or esters .

Scientific Research Applications

N-Boc-1,5-imino-D-glucitol is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Boc-1,5-imino-D-glucitol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

N-Boc-1,5-imino-D-glucitol can be compared with other similar compounds, such as:

  • N-Boc-1,5-imino-D-mannitol
  • N-Boc-1,5-imino-D-galactitol
  • N-Boc-1,5-imino-D-xylitol

These compounds share similar structural features but differ in the configuration of their hydroxyl groups. This compound is unique due to its specific configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFXYKSDYOKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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